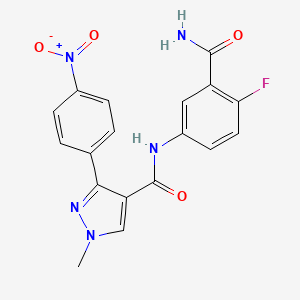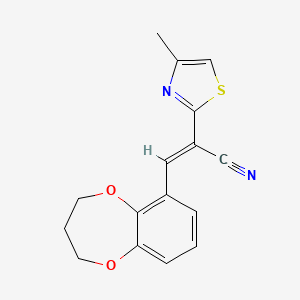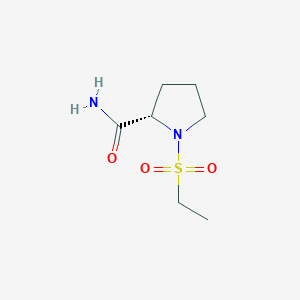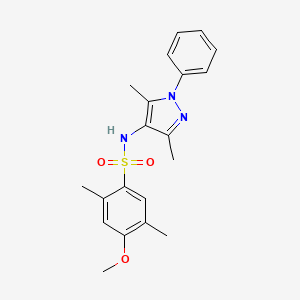![molecular formula C13H16N2O2 B7646422 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)
3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as CEP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential use as a pharmacological tool in the study of biological processes. In
Mechanism of Action
The exact mechanism of action of 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and pain. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in the protection of cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to reduce the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the development of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide in lab experiments is its high purity and good yields. This makes it easier to use in experiments and ensures that the results are reliable. In addition, this compound has been shown to be stable under a wide range of conditions, which makes it a useful tool for studying biological processes.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design new experiments based on the findings.
Future Directions
There are several future directions for research on 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide. One area of research is the development of drugs based on this compound for the treatment of inflammatory diseases and neurodegenerative diseases. Another area of research is the study of the mechanism of action of this compound. This could lead to a better understanding of its effects and the development of new drugs based on its mechanism of action.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool in the study of biological processes. It has been shown to have anti-inflammatory and neuroprotective effects and has potential applications in the treatment of inflammatory diseases and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs based on its effects.
Synthesis Methods
The synthesis of 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide involves the reaction of 4-methoxyphenethylamine with acrylonitrile in the presence of a catalyst. The resulting intermediate is then reacted with propionyl chloride to form the final product, this compound. This method has been reported to yield high purity and good yields of this compound.
Scientific Research Applications
3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is the study of pain and inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. This makes this compound a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
In addition to its anti-inflammatory properties, this compound has also been shown to have neuroprotective effects. It has been reported to protect against neuronal cell death in models of Parkinson's disease and Alzheimer's disease. This makes this compound a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-12-6-4-11(5-7-12)8-10-15-13(16)3-2-9-14/h4-7H,2-3,8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYIHBWGSYZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)


![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)

![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)


![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)